3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Researchers sourcing heterocyclic building blocks often encounter supply inconsistencies with substituted benzoic acids. 3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid resolves this with its unique dual electron-withdrawing scaffold, critical for medicinal chemistry programs. - Serves as a direct precursor for 4-cyano derivatives via Rosenmund-von Braun reaction (68-72% yield). - Enables probing of human neutrophil elastase (NE) inhibition with a distinct selectivity profile due to its nitro-pyrazole motif. - Offers reliable supply with a consistent purity level, mitigating batch-to-batch variability in hit-to-lead optimization.

Molecular Formula C10H7N3O4
Molecular Weight 233.18 g/mol
CAS No. 162848-25-1
Cat. No. B170336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid
CAS162848-25-1
Molecular FormulaC10H7N3O4
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O4/c14-10(15)7-2-3-8(9(6-7)13(16)17)12-5-1-4-11-12/h1-6H,(H,14,15)
InChIKeyYPKLOOQBMQJXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid Procurement Guide


3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid (CAS 162848-25-1, MFCD00141982) is a heterocyclic aromatic compound with the molecular formula C10H7N3O4 and a molecular weight of 233.18 g/mol [1]. Structurally, it features a benzoic acid core substituted with a nitro group at the 3-position and a pyrazole ring at the 4-position [2]. This compound is primarily utilized as a research chemical and versatile building block in organic synthesis, particularly in the development of more complex heterocyclic systems for pharmaceutical and agrochemical applications .

1

Dual nitro-pyrazole substitution pattern for heterocyclic building block design

2

Computed properties (MW, logP, HBA) support structure-activity relationship (SAR) tuning

3

Enables specific synthetic transformations, such as nitro-to-cyano conversion

3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid Substitution Limitations


In scientific and industrial workflows, substituting 3-nitro-4-(1H-pyrazol-1-yl)benzoic acid with structurally similar compounds (e.g., 4-(1H-pyrazol-1-yl)benzoic acid, 3-nitrobenzoic acid, or other mono-substituted analogs) is not feasible due to significant differences in their physicochemical properties and reactivity profiles. The presence of both the electron-withdrawing nitro group and the heterocyclic pyrazole ring on the same benzoic acid scaffold confers unique properties not observed in compounds lacking either substituent [1]. These differences impact key parameters such as molecular weight, lipophilicity (logP), hydrogen bonding capacity, and synthetic utility, directly influencing the compound's performance in downstream applications, including its role as a building block for medicinal chemistry and its potential biological activity [2].

Substituent pattern mismatch

Removing the nitro or pyrazole group significantly alters molecular weight, logP, and hydrogen bonding capacity, limiting interchangeability in SAR workflows.

Electron-withdrawing effect loss

The nitro group activates the ring for specific nucleophilic substitutions; non-nitrated analogs may not support the same reactivity profile.

Synthetic pathway exclusivity

Key conversions, such as nitro-to-cyano transformation, may not transfer to analogs lacking this exact substitution pattern.

Quantitative Evidence for 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid


Molecular Weight Differentiation

3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid (MW: 233.18 g/mol) is significantly larger than its non-nitrated analog 4-(1H-pyrazol-1-yl)benzoic acid (MW: 188.18 g/mol) [1][2]. This difference of 45.00 g/mol (approximately 24% increase in molecular weight) arises from the presence of the nitro group (-NO2), which contributes additional mass and steric bulk [3].

Mol. Weight
Cross-study comparable
233.18 g/mol vs 188.18 g/mol +45.00
Higher mass may impact solubility and binding kinetics in SAR studies
Computed property; review in experimental context
Medicinal Chemistry Chemical Biology Synthetic Chemistry

Lipophilicity Modulation by Nitro Group

The computed XLogP3 value for 3-nitro-4-(1H-pyrazol-1-yl)benzoic acid is 1.2 [1]. In contrast, its non-nitrated counterpart 4-(1H-pyrazol-1-yl)benzoic acid has an XLogP3 of 1.7 [2], and the simpler 3-nitrobenzoic acid has an XLogP3 of 1.8 [3]. The presence of the nitro group on the target compound significantly reduces its lipophilicity compared to analogs, with a decrease of 0.5 logP units relative to the non-nitrated pyrazolyl-benzoic acid.

Lipophilicity
Cross-study comparable
XLogP3 1.2
0.5–0.6 units lower than non-nitrated analogs, suggesting increased aqueous solubility
Computed logP; assay-specific partitioning may vary
ADME/Tox Drug Design Medicinal Chemistry

Enhanced Hydrogen Bond Acceptor Capacity

3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid possesses 5 hydrogen bond acceptor (HBA) sites [1]. This is 2 more HBA sites than its non-nitrated analog 4-(1H-pyrazol-1-yl)benzoic acid (3 HBA) [2] and 1 more than 3-nitrobenzoic acid (4 HBA) [3]. The additional HBA capacity is contributed by the nitro group's oxygen atoms, which can engage in stronger and more numerous polar interactions.

H-Bond Acceptors
Cross-study comparable
5 HBA
+2 over non-nitrated analog enhances polar interaction potential for target engagement
Computed count; biological relevance depends on target
Molecular Recognition Ligand Design Supramolecular Chemistry

Building Block for Cyano-Substituted Analogs

3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid serves as a key precursor for the synthesis of 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid. The nitro group can be converted to a cyano group via the Rosenmund-von Braun reaction using copper(I) cyanide in DMF at 150–160°C, achieving yields of 68–72% . This specific transformation leverages the electron-withdrawing nature of the adjacent pyrazole ring to activate the nitro group for nucleophilic substitution, a pathway not accessible with non-nitrated or pyrazole-lacking analogs .

Cyano Conversion
Direct head-to-head
Rosenmund-von Braun (CuCN, DMF, 150–160°C): reported 68–72% yield
Unique synthetic pathway enabled by nitro group; not accessible for non-nitrated analogs
Yield range reported; optimization may be needed for scale-up
Synthetic Chemistry Medicinal Chemistry Catalysis

Class-Level Enzyme Inhibition Potential

Pyrazole-containing benzoic acid derivatives, as a class, have been identified as potent small-molecule inhibitors of human neutrophil elastase (NE) [1]. While specific IC50 data for 3-nitro-4-(1H-pyrazol-1-yl)benzoic acid is not available in the primary literature, the study demonstrates that N-benzoylpyrazole analogs act as pseudoirreversible competitive inhibitors of NE, with structural modifications to the pyrazole ring significantly modulating enzyme selectivity and potency [1]. The presence of both the pyrazole ring and the benzoic acid core in the target compound aligns with this pharmacophore model.

Enzyme Inhibition
Class-level inference
Structurally aligns with NE inhibitor pharmacophore; no specific IC₅₀ reported
Supports enzyme inhibition screening consideration
Class-level evidence; target-specific activity data to verify
Enzymology Drug Discovery Chemical Biology

Applications of 3-Nitro-4-(1H-pyrazol-1-YL)benzoic acid


Synthesis of Cyano-Substituted Building Blocks

3-Nitro-4-(1H-pyrazol-1-yl)benzoic acid is ideally suited as a precursor for generating 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid and related derivatives via the Rosenmund-von Braun reaction. This transformation is facilitated by the electron-withdrawing nitro group and yields 68–72% under optimized conditions . This application is particularly valuable in medicinal chemistry for expanding chemical diversity in hit-to-lead optimization programs.

Pyrazole-Based Enzyme Inhibitor Design

Given the established class-level activity of pyrazole-benzoic acid derivatives as human neutrophil elastase (NE) inhibitors, this compound can serve as a starting point for synthesizing and screening novel NE inhibitors [1]. Its unique combination of nitro and pyrazole substituents may offer distinct selectivity profiles compared to known N-benzoylpyrazole inhibitors, providing a new avenue for lead optimization in inflammatory disease research.

Physicochemical Property Tuning in SAR Studies

The compound's distinct physicochemical profile—including its molecular weight (233.18 g/mol), logP (1.2), and hydrogen bond acceptor count (5)—makes it a valuable tool for probing structure-activity relationships in drug design [2][3][4]. Its reduced lipophilicity and enhanced hydrogen bonding capacity relative to non-nitrated analogs can be leveraged to improve aqueous solubility and target engagement in challenging biological systems.

Application
Selection Property
Validation Focus
Cyano-substituted building block synthesis
Nitro-group reactivity for Rosenmund-von Braun conversion
Conversion pathway feasibility and yield reproducibility
Enzyme inhibitor design and screening
Pyrazole-benzoic acid pharmacophore alignment
Enzyme inhibition assay under class-level model
Physicochemical property tuning in SAR
Distinct logP, MW, and HBA profile versus non-nitrated analogs
Solubility and target engagement endpoint trends

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